An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene
An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Ethoxy-2-fluoro-1-nitrobenzene, a key intermediate in various synthetic applications.
Core Chemical Properties
4-Ethoxy-2-fluoro-1-nitrobenzene is an aromatic organic compound with the molecular formula C₈H₈FNO₃.[1] It is characterized by the presence of an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups contribute to its specific reactivity and utility as a building block in organic synthesis.
Table 1: Physicochemical Properties of 4-Ethoxy-2-fluoro-1-nitrobenzene
| Property | Value | Source |
| CAS Number | 28987-48-6 | PubChem |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| Melting Point | 47-49 °C | |
| Boiling Point | 122.1 °C | |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
General Experimental Protocol for Aromatic Nitration:
Materials:
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1-ethoxy-3-fluorobenzene (starting material)
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Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
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Anhydrous solvent (e.g., dichloromethane, acetic anhydride)
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Neutralizing agent (e.g., sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Standard laboratory glassware and safety equipment
Procedure:
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The starting material, 1-ethoxy-3-fluorobenzene, is dissolved in a suitable anhydrous solvent and cooled in an ice bath.
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A pre-cooled mixture of the nitrating agent is added dropwise to the solution of the starting material with constant stirring, maintaining a low temperature to control the exothermic reaction.
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After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice, followed by neutralization with a suitable base.
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The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent to ensure complete recovery of the product.
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
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The crude 4-Ethoxy-2-fluoro-1-nitrobenzene is then purified using techniques such as recrystallization or column chromatography to obtain the final product of high purity.
Note: The regioselectivity of the nitration reaction is directed by the existing substituents on the benzene ring. The ethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. The nitro group will be introduced at a position influenced by the combined directing effects of these two groups.
Spectroscopic Characterization
While specific spectra for 4-Ethoxy-2-fluoro-1-nitrobenzene are not widely published, the expected spectroscopic data based on its structure are as follows:
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¹H NMR: The spectrum would be expected to show signals corresponding to the ethoxy group (a triplet and a quartet) and distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and the other substituents.
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¹³C NMR: The spectrum would display signals for the eight carbon atoms, with the chemical shifts influenced by the electronegativity of the attached fluorine, oxygen, and nitrogen atoms. The carbon attached to the fluorine would likely show a characteristic doublet due to C-F coupling.
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FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the ether, the C-F stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (185.15 g/mol ).
Applications in Research and Drug Development
4-Ethoxy-2-fluoro-1-nitrobenzene serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can also be a site for nucleophilic aromatic substitution, enabling the introduction of other functional groups.
While specific signaling pathways directly involving 4-Ethoxy-2-fluoro-1-nitrobenzene are not documented, its role as a synthetic building block is crucial. For example, similar fluorinated nitroaromatic compounds are utilized in the synthesis of kinase inhibitors and other biologically active molecules. The workflow for such a synthesis can be generalized as a multi-step process.






